4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
This compound belongs to a class of benzamide derivatives featuring a 1,3,4-oxadiazole core and a sulfonamide-linked 4-methylpiperidine moiety. The structure integrates three pharmacologically significant motifs:
- 1,3,4-Oxadiazole: Known for antimicrobial, antiviral, and anti-inflammatory properties .
- Sulfonamide group: Enhances bioavailability and enzyme-targeting capabilities .
- 4-Methylpiperidine: Modulates lipophilicity and steric interactions, influencing receptor binding .
The compound is synthesized via multi-step reactions, starting from substituted carboxylic acids, followed by cyclization to form the oxadiazole ring, and subsequent coupling with a sulfonyl chloride intermediate (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) under basic conditions . Spectral techniques (IR, $^1$H-NMR, EI-MS) confirm its structure .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-11-13-26(14-12-15)32(28,29)17-9-7-16(8-10-17)20(27)23-22-25-24-21(30-22)18-5-3-4-6-19(18)31-2/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBERHUYKAORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in tumor growth and proliferation.
- Receptor Modulation : The compound may interact with specific receptors that regulate cellular signaling pathways related to cancer progression.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The results indicate significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Apoptosis induction |
| PANC-1 | 15.0 | Inhibition of cell proliferation |
| RKO | 10.0 | Cell cycle arrest |
These findings suggest that the compound exhibits selective toxicity towards pancreatic and colorectal cancer cell lines, indicating its potential as a lead candidate for further development.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results demonstrate the compound's broad-spectrum antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
A notable case study involved the evaluation of this compound in a multicellular spheroid model to assess its efficacy in a more physiologically relevant environment. The study revealed that:
- Compound Efficacy : The compound significantly reduced spheroid growth by 50% at concentrations above 10 µM.
- Mechanistic Insights : Analysis indicated increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated spheroids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of this compound are influenced by variations in substituents on the oxadiazole ring and sulfonamide group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Oxadiazole Substituent Effects: Electron-Withdrawing Groups (e.g., Methylsulfonyl ): Increase polarity but may reduce membrane permeability. Electron-Donating Groups (e.g., Methoxy ): Enhance lipophilicity, improving bacterial cell penetration.
Sulfonamide Group Variations :
- 4-Methylpiperidine vs. Pyrrolidine : Piperidine’s larger ring size and methyl group may improve steric interactions with bacterial enzymes (e.g., dihydropteroate synthase).
Compound 6a (phenyl substituent) exhibited strong antibacterial activity, suggesting that simpler aromatic groups may optimize target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
